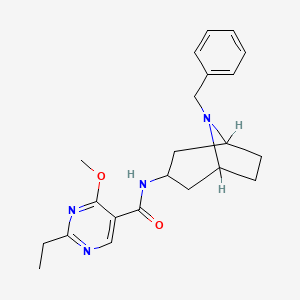

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide

Description

Key Structural Features

- Bicyclic Core : The 8-azabicyclo[3.2.1]octane (nortropane) system forms the central scaffold, with a benzyl group attached to the nitrogen at position 8. This bicyclic framework imposes steric constraints that influence conformational flexibility.

- Pyrimidine Substituents : The pyrimidine ring at position 5 features:

The SMILES representation, COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)CC , encapsulates this topology, highlighting the connectivity between the bicyclic system and the substituted pyrimidine.

Properties

CAS No. |

84923-06-8 |

|---|---|

Molecular Formula |

C22H28N4O2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-ethyl-4-methoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C22H28N4O2/c1-3-20-23-13-19(22(25-20)28-2)21(27)24-16-11-17-9-10-18(12-16)26(17)14-15-7-5-4-6-8-15/h4-8,13,16-18H,3,9-12,14H2,1-2H3,(H,24,27) |

InChI Key |

AKXWUOCUFDGTCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Nortropanyl Amine Intermediate

The nortropanyl amine core, specifically the 8-benzyl-3-beta-nortropanyl moiety, is typically synthesized via:

- Starting Material: Tropane or nortropane derivatives

- Key Steps:

- Introduction of the benzyl group at the 8-position via benzylation reactions, often using benzyl halides under basic conditions.

- Control of stereochemistry at the 3-beta position through selective reduction or substitution reactions.

- Protection/deprotection strategies to manage amine functionality during subsequent steps.

This intermediate is crucial as it provides the bicyclic amine scaffold for amide bond formation.

Preparation of the 2-Ethyl-4-Methoxy-5-Pyrimidinecarboxylic Acid Derivative

The pyrimidine moiety is functionalized as follows:

-

- Ethyl group at position 2 introduced via alkylation or condensation reactions on the pyrimidine ring.

- Methoxy group at position 4 introduced by nucleophilic substitution or methylation of hydroxy precursors.

- Carboxylic acid or activated carboxyl derivative at position 5 prepared for amide coupling.

-

- Starting from 2-ethyl-4-methoxypyrimidine derivatives, oxidation or carboxylation at position 5 to yield the carboxylic acid.

- Activation of the carboxylic acid as acid chloride, anhydride, or using coupling reagents (e.g., carbodiimides) for amide bond formation.

Amide Bond Formation

The final step involves coupling the nortropanyl amine with the activated pyrimidinecarboxylic acid derivative:

-

- Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide)

- Additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.

-

- Typically conducted in aprotic solvents such as dichloromethane or DMF at ambient or slightly elevated temperatures.

- Reaction monitored by TLC or HPLC to ensure completion.

-

- Crystallization or chromatographic techniques to isolate the pure amide product.

Data Table Summarizing Preparation Steps

| Step | Intermediate/Reactant | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Nortropanyl amine synthesis | Benzylation, stereoselective substitution | Benzyl halide, base (e.g., NaH), controlled temperature | Stereochemistry control critical |

| 2 | Pyrimidine derivative functionalization | Alkylation, methylation, carboxylation | Alkyl halides, methylating agents, oxidants | Position-selective substitutions |

| 3 | Activation of carboxylic acid | Formation of acid chloride or use of coupling agents | SOCl2 or DCC/EDC + HOBt | Activation for amide bond formation |

| 4 | Amide coupling | Nucleophilic acyl substitution | Aprotic solvent, room temp to 40°C | Purification by chromatography |

Research Findings and Optimization Notes

- Stereochemical Integrity: Maintaining the 3-beta configuration in the nortropanyl moiety is essential for biological activity and requires careful control during synthesis.

- Yield Optimization: Use of coupling additives like HOBt significantly improves amide bond formation yields and reduces racemization.

- Purity Considerations: Final product purity is enhanced by recrystallization from suitable solvents or preparative HPLC, critical for pharmaceutical-grade material.

- Scalability: The synthetic route is amenable to scale-up with appropriate solvent and reagent selection to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions, where nucleophiles such as halides or amines can replace existing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide exhibits several pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Antitumor Activity

A study conducted on the A549 lung cancer cell line demonstrated that N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism of action involved:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide. However, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential clinical use.

Mechanism of Action

The mechanism of action of N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide can be compared with other similar compounds, such as:

- 2-Amino-N-(8-benzyl-3-beta-nortropanyl)-4-ethoxy-5-pyrimidinecarboxamide maleate

- 5-Pyrimidinecarboxamide, N-(8-benzyl-3-beta-nortropanyl)-4-ethoxy-2-ethyl

These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and biological activities

Biological Activity

N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of neuropharmacology. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide is , with a molecular weight of approximately 381.471 g/mol. The compound features a pyrimidinecarboxamide core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N5O2 |

| Molecular Weight | 381.471 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticonvulsant Activity

Research has indicated that compounds structurally related to N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide exhibit anticonvulsant properties. For instance, studies on related compounds have shown that they can effectively reduce seizure activity in animal models. The effective dose (ED50) for similar compounds in maximal electroshock (MES) tests has been reported around 30 mg/kg for some derivatives, suggesting that this class of compounds may hold promise in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide. Modifications to the pyrimidine ring or the benzyl moiety can significantly impact potency and selectivity:

- Benzyl Substituents : Alterations in the benzyl group can lead to variations in receptor affinity and selectivity.

- Pyrimidine Modifications : Changes to the methoxy or ethyl groups on the pyrimidine ring can enhance solubility and bioavailability.

Study on Anticonvulsant Efficacy

In a study examining the anticonvulsant efficacy of related compounds, it was found that modifications similar to those present in N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide led to significant improvements in seizure control in rodent models. The study highlighted an ED50 value of approximately 62 mg/kg for oral administration in rats, indicating a promising therapeutic window .

Neurotransmitter Interaction Studies

Further investigations into the neurotransmitter interaction profile revealed that related compounds could modulate serotonin levels, potentially offering insights into their use as antidepressants or anxiolytics. However, comprehensive studies specifically targeting N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide are still needed.

Q & A

Basic: What are the key structural features of N-(8-Benzyl-3-beta-nortropanyl)-2-ethyl-4-methoxy-5-pyrimidinecarboxamide, and how are they experimentally determined?

Answer:

The compound’s 3D conformation is defined by dihedral angles between the pyrimidine ring and substituents. For example, the phenyl group attached to C2 forms a dihedral angle of ~12.8° with the pyrimidine plane, while the (4-methoxyphenyl)aminomethyl group deviates by -1.01 Å from the plane. These parameters are determined via X-ray crystallography , which also identifies intramolecular hydrogen bonds (e.g., N–H⋯N) and weak intermolecular interactions (C–H⋯O, C–H⋯π) stabilizing the crystal lattice .

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

A robust synthesis involves coupling O-benzyl hydroxylamine HCl with a pyrimidine-carboxylic acid derivative under basic conditions (e.g., potassium carbonate in acetonitrile). The reaction is optimized via Schotten-Baumann conditions to form the carboxamide bond. Post-synthesis, purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity. Critical steps include anhydrous solvent use and monitoring reaction progress via TLC .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy)?

Answer:

Discrepancies may arise from polymorphic variations, assay conditions, or substituent effects. To resolve this:

Characterize polymorphs via X-ray diffraction and DSC to assess structural differences.

Standardize bioassays using CLSI guidelines (e.g., consistent inoculum size, pH, temperature).

Compare activity against structural analogs (e.g., 4-chlorophenyl derivatives) to identify substituent-dependent trends.

Validate results using triangulation (e.g., combining MIC assays with time-kill kinetics) .

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the 4-methoxy position while maintaining the benzyl-nortropanyl scaffold.

- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl).

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict CYP450 interactions and adjust substituents accordingly .

Basic: What analytical techniques validate purity and identity during synthesis?

Answer:

- HPLC-MS : A C18 column (acetonitrile/0.1% TFA mobile phase) confirms purity (>95%) and molecular weight (e.g., m/z 428.3 [M+H]+).

- NMR : 1H and 13C spectra verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzyl protons as multiplet at δ 7.2–7.4 ppm).

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 64.3%, H: 6.5%, N: 13.1%) .

Advanced: How can researchers design experiments to elucidate the mechanism of action?

Answer:

Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins.

Enzymatic assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51, comparing IC50 values to known inhibitors.

Transcriptomic profiling : Perform RNA-seq on treated microbial cultures to identify dysregulated pathways (e.g., ergosterol biosynthesis).

Mutant analysis : Generate resistant strains via serial passage and sequence genomes to pinpoint mutations (e.g., DHFR mutations conferring resistance) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis.

- Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

Answer:

- QSAR modeling : Train models using IC50 data from analogs to predict substituent effects on activity.

- Molecular dynamics : Simulate ligand-receptor binding (e.g., with bacterial gyrase) to identify key interactions (e.g., hydrogen bonds with Asp73).

- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce hERG liability .

Basic: What are the common pitfalls in crystallizing this compound, and how are they resolved?

Answer:

- Poor crystal growth : Often due to impurities. Recrystallize from ethanol/water (7:3) with slow cooling.

- Polymorphism : Screen solvents (e.g., DMSO, acetone) and use seed crystals from prior batches.

- Data quality : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve disorder in the benzyl group .

Advanced: How should researchers approach scaling up synthesis without compromising yield?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.